1,4-Cubanedicarboxylic acid

Übersicht

Beschreibung

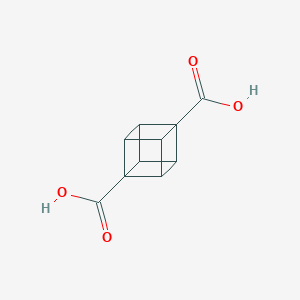

1,4-Cubanedicarboxylic acid (CAS: 32846-66-5, molecular formula: C₁₀H₈O₄, molecular weight: 192.17 g/mol) is a rigid, three-dimensional cubane-based dicarboxylic acid with a high melting point of 224°C and purity ≥97% in commercial forms . Its structure consists of a cubane core (eight carbon atoms forming a cube) with carboxylic acid groups at the 1,4-positions, conferring exceptional thermal stability and geometric rigidity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Cubanedicarboxylic acid can be synthesized through various methods. One effective method involves the esterification of this compound with alkylsulfuric acids. This process yields derivatives of alkanols with different pKa values in high yields . Another method involves the use of cyclopentanone as a starting material, followed by a series of reactions to form the cubane core .

Industrial Production Methods: Industrial production of this compound typically involves scalable processes such as the preparation of dimethyl 1,4-cubanedicarboxylate. This method allows for the production of high-purity compounds on a large scale .

Analyse Chemischer Reaktionen

1,4-Cubanedicarboxylic acid undergoes various chemical reactions, including:

Esterification: The compound can undergo esterification with alkylsulfuric acids to form ester derivatives.

Fluorination: The acid and its ester derivatives can be fluorinated using elemental fluorine.

Decarboxylative Ether Formation: This reaction involves the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes under flow conditions.

Common reagents used in these reactions include alkylsulfuric acids, elemental fluorine, and various catalysts for decarboxylative reactions. Major products formed from these reactions include ester derivatives, fluorinated cubanes, and alkoxy cubanes .

Wissenschaftliche Forschungsanwendungen

Material Science

1,4-Cubanedicarboxylic acid is utilized as a building block in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions coordinated to organic ligands, which can be used for gas storage, separation, and catalysis. The rigid cubane structure contributes to the stability and functionality of these frameworks .

Key Properties:

- High thermal stability.

- Ability to form strong coordination bonds with metal ions.

Pharmaceutical Applications

The cubane structure is recognized for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ in their biological activity. The rigidity of the cubane framework allows for the development of novel pharmaceutical agents that can mimic the activity of phenyl groups while providing improved metabolic stability .

Case Studies:

- Fluorinated Derivatives: Research has shown that fluorination of this compound can yield derivatives with enhanced biological activity. For instance, dimethyl 2-fluorocubane-1,4-dicarboxylate was synthesized and characterized using NMR spectroscopy, demonstrating the compound's versatility in medicinal chemistry .

- Anticancer Activity: Some studies indicate potential anticancer properties associated with cubane derivatives, suggesting that further exploration could lead to new therapeutic agents .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo esterification reactions allows for the production of various esters that can be utilized in different chemical processes.

Applications in Synthesis:

- Esterification Reactions: The acid can react with alcohols to form esters, which are valuable in the production of fragrances and plasticizers .

- Synthesis of Fluorinated Compounds: The interaction with elemental fluorine under controlled conditions leads to the formation of fluorinated cubanes, which have applications in both industrial and pharmaceutical chemistry .

Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the interactions of this compound with various reagents. These studies provide insights into the structural dynamics and reactivity patterns of the compound.

Findings:

- The NMR studies revealed complex mixtures when cubanedicarboxylic acid was subjected to fluorination under different conditions, indicating diverse product formation based on reaction parameters .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Material Science | Building block for MOFs; enhances stability and functionality | Gas storage and separation materials |

| Pharmaceuticals | Acts as a bioisostere; improves metabolic stability | Fluorinated derivatives |

| Chemical Synthesis | Intermediate for esterification; produces various esters | Fragrances and plasticizers |

| Spectroscopic Studies | NMR studies reveal interaction dynamics and product diversity | Fluorination reactions |

Wirkmechanismus

The mechanism of action of 1,4-cubanedicarboxylic acid involves its highly strained cubane core, which imparts unique reactivity. The compound can undergo radical-mediated reactions, such as chlorocarbonylation, to form various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the cubane core’s ability to stabilize reactive intermediates and facilitate regioselective transformations .

Vergleich Mit ähnlichen Verbindungen

Halogenated Cubane Derivatives

Halogenation of 1,4-cubanedicarboxylic acid or its esters introduces fluorine, chlorine, or bromine, altering reactivity and stability.

Key Insight : Fluorinated derivatives exhibit improved thermal stability and reduced hydrophilicity compared to the parent acid, making them suitable for high-performance materials .

Esters of this compound

Esterification reduces polarity and modifies physical properties.

Key Insight : Esters are pivotal intermediates for further functionalization. For example, dimethyl 1,4-cubanedicarboxylate undergoes electrochemical decarboxylation to form alkoxy cubanes under flow conditions .

Other Cubane Derivatives

1,4-Cubanediol (CAS: 133393-43-8) and 1,4-Cubanebis(dimethylamide) (CAS: 133180-93-5) demonstrate structural versatility:

Key Insight: Substitution with polar groups (-OH, -NH₂) enhances solubility in aqueous systems, while non-polar groups expand utility in organic solvents .

Non-Cubane Dicarboxylic Acids

Comparisons with linear or aromatic dicarboxylic acids highlight the cubane scaffold’s uniqueness:

Key Insight : The cubane core’s rigidity and symmetry enable unique MOF geometries unachievable with planar aromatic acids like terephthalic acid .

Biologische Aktivität

1,4-Cubanedicarboxylic acid (C10H8O4), a compound characterized by its unique cubane structure, has garnered attention in medicinal chemistry and materials science due to its distinctive biological properties and potential applications. This article reviews the biological activity of this compound, highlighting its synthesis, reactivity, and notable case studies.

Chemical Structure and Properties

This compound is a dicarboxylic acid with two carboxyl groups attached to a cubane core. The cubane structure imparts significant strain and rigidity, making it an attractive scaffold for various chemical modifications. The compound is known for its ability to undergo various reactions, including oxidation, reduction, and halogenation.

Synthesis

The synthesis of this compound has been explored extensively. The most common method involves the decarboxylation of cubane-1,4-dicarboxylic acid derivatives. This process allows for the production of the compound on a gram scale, facilitating its use in further chemical applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrate that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity is attributed to the unique structural features of the cubane framework .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Specific studies have indicated that it can act as an inhibitor for certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Case Study 1: Antimicrobial Activity

A study published in Journal of Organic Chemistry evaluated the antimicrobial properties of various cubane derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Cancer Cell Lines

In another study investigating the cytotoxic effects on cancer cell lines such as HeLa and MCF-7, researchers found that modifications to the cubane structure enhanced its efficacy against these cells. The study concluded that specific substitutions could lead to compounds with improved selectivity and potency against tumor cells while minimizing side effects .

Reactivity and Derivatives

This compound can be transformed into various derivatives through reactions such as esterification and halogenation. These derivatives often exhibit enhanced biological activities compared to the parent compound. For example:

| Derivative | Biological Activity |

|---|---|

| Methoxy-1-cubanecarboxylic acid | Increased cytotoxicity against cancer cells |

| Fluorinated derivatives | Enhanced antimicrobial properties |

These transformations allow for a broader exploration of biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,4-Cubanedicarboxylic acid with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cubane precursors. For example, fluorination of dimethyl 1,4-cubanedicarboxylate in acetonitrile at -20 to -30°C yields fluorinated derivatives, with purity ≥97% achievable via recrystallization or column chromatography . Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point Analysis : Confirm purity via observed melting point (224°C for the acid; 161-162°C for intermediates like dimethyl esters) .

- Spectroscopy : Employ H/C NMR to verify cubane core geometry and carboxylate functional groups.

- Chromatography : HPLC or GC-MS can detect impurities, especially in fluorinated derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to skin/eye corrosion risks (GHS Category 2) .

- Ventilation : Local exhaust systems to avoid inhalation of crystalline powders .

- Storage : Keep sealed at -20°C, away from strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. What experimental conditions optimize the fluorination of this compound derivatives?

- Methodological Answer : Fluorination efficiency depends on reaction media and temperature. For dimethyl 1,4-cubanedicarboxylate, optimal yields of fluorinated products (e.g., dimethyl 2-fluorocubane-1,4-dicarboxylate) are achieved in CHCN at -20 to -30°C. Higher temperatures may promote side reactions, while polar solvents stabilize reactive intermediates . Monitor progress via F NMR or LC-MS.

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model cubane’s strained geometry and electron distribution. For example:

- Calculate bond dissociation energies to predict sites for electrophilic substitution.

- Simulate transition states in fluorination or esterification reactions to identify kinetic barriers . Pair computational results with experimental validation (e.g., kinetic studies) to refine models.

Q. What strategies address discrepancies in reaction yields when derivatizing this compound?

- Methodological Answer :

- Variable Control : Systematically test temperature, solvent polarity, and catalyst loading (e.g., Lewis acids for esterification).

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., sulfonic acids in fluorination) and adjust conditions accordingly .

- Scale-Up Considerations : Pilot small-scale reactions (<100 mg) before scaling, as cubane derivatives may exhibit unexpected instability .

Q. What are the challenges in analyzing the environmental impact of this compound?

- Methodological Answer : Limited ecotoxicity data exist for cubane derivatives. Researchers should:

- Conduct persistence/bioaccumulation tests : Use OECD 301/305 guidelines to assess degradation in water/soil.

- Model Environmental Fate : Predict partitioning coefficients (log ) via computational tools, though experimental validation is critical due to cubane’s unique hydrophobicity .

- Mitigation Strategies : Explore biodegradable derivatives (e.g., ester-linked prodrugs) to reduce ecological risks .

Eigenschaften

IUPAC Name |

cubane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298539 | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-66-5 | |

| Record name | 32846-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.